2,6-Dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is a synthetic compound that belongs to the purine class of nucleobases, which are critical components in biochemistry and pharmacology. This compound features a purine base with dichloro and trifluoroethyl substituents, which may enhance its biological activity and solubility properties. It is primarily investigated for its potential applications in medicinal chemistry, particularly as an antitumor agent.
The compound is classified under purine derivatives, which are essential in various biological processes, including DNA and RNA synthesis. Its synthesis has been explored in several studies focusing on the development of purine-based pharmaceuticals aimed at treating diseases such as cancer and parasitic infections .
The synthesis of 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine typically involves several steps:
The molecular formula for 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine is with a molecular weight of approximately 309.14 g/mol. The structure includes:
The structural characteristics can be visualized through molecular modeling software or databases that provide 3D representations of chemical compounds .
The primary chemical reactions involving 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine include:
These reactions are critical for developing novel compounds with potential therapeutic applications.
While specific mechanisms of action for 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine are still under investigation, it is believed that its antitumor activity may stem from its ability to interfere with nucleic acid synthesis or function by mimicking natural purines. This interference can lead to disruptions in cellular processes such as replication and transcription, ultimately inducing apoptosis in cancer cells .
The physical properties of 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
The primary applications of 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine lie in:
Palladium-catalyzed carbon–nitrogen coupling enables direct N⁹-alkylation, circumventing traditional alkyl halide displacement limitations. The reaction involves oxidative addition of a palladium(0) catalyst into a chloro- or bromo-trifluoroethane reagent, followed by coordination with 2,6-dichloropurine and reductive elimination to install the 2,2,2-trifluoroethyl group. Key considerations include:
Selective displacement of C⁶-chlorine precedes C² modification due to electronic differentiation:
Site | Reagent | Conditions | Yield (%) |
---|---|---|---|
C⁶ | CF₃CH₂NH₂ | DMF, 90°C, 10 h | 85 |
C² | Arylboronic acids | Pd(OAc)₂, SPhos, K₃PO₄, 110°C | 65–78 |
Suzuki-Miyaura Cross-Coupling (C–C bond formation):
Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
---|---|---|
Bond Formed | C–C | C–N |
Typical Ligand | SPhos | XantPhos |
Yield Range (%) | 50–78 | 60–82 |
Key Challenge | Steric hindrance sensitivity | N⁷-regioisomer formation |
Scalable routes prioritize atom economy and minimal purification:
Step | Optimization Factor | Impact |
---|---|---|
N⁹-Alkylation | Solvent (tetrahydrofuran) | Reduces hydrolysis side products |
C⁶-Amination | Temperature (90°C vs. 120°C) | Minimizes di-substitution impurity |
C² Coupling | Ligand (SPhos vs. PCy₃) | Increases turnover number to 1,000 |
This systematic analysis underscores the synergy between palladium-mediated coupling and nucleophilic substitution for streamlined synthesis of 2,6-dichloro-9-(2,2,2-trifluoroethyl)-9H-purine and analogs, enabling its utility in drug discovery [4] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4